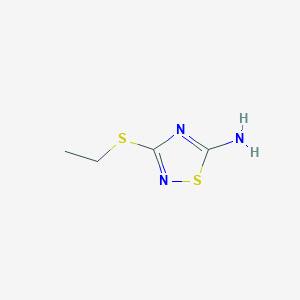

3-(Ethylthio)-1,2,4-thiadiazol-5-amine

Beschreibung

The 1,2,4-Thiadiazole (B1232254) Heterocycle as a Privileged Scaffold in Chemical Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to a variety of biological targets, making it a valuable starting point for drug discovery and development. nih.govnih.goveurekaselect.com The 1,2,4-thiadiazole ring is recognized as such a scaffold, appearing in numerous compounds with a wide array of applications in medicinal, agricultural, and materials chemistry. isres.orgresearchgate.net Its utility stems from its unique electronic properties, metabolic stability, and its capacity to act as a bioisostere for other chemical groups. nih.govisres.org For instance, the 1,2,4-thiadiazole moiety is a key structural component in the cephalosporin (B10832234) antibiotic Cefozopran. researchgate.net The interest in this heterocycle has grown significantly due to the diverse biological activities exhibited by its derivatives. researchgate.netdocumentsdelivered.com

The 1,2,4-thiadiazole ring is a five-membered heterocycle containing one sulfur atom, two nitrogen atoms, and two carbon atoms. wikipedia.org The arrangement of these atoms in the 1,2,4-isomer places the sulfur atom at position 1, followed by a nitrogen at position 2 and another at position 4. This structure is aromatic, a property conferred by the presence of two double bonds and the participation of a lone pair of electrons from the sulfur atom in the π-electron system. isres.orgwikipedia.org This aromaticity contributes to the relative stability of the 1,2,4-thiadiazole ring. isres.org The inductive effect of the sulfur atom imparts a weak basic character to the molecule. isres.org The presence of the heteroatoms also allows for the molecule to serve as a versatile hydrogen bond acceptor, which is a crucial feature for its interaction with biological macromolecules. isres.orgresearchgate.net

Thiadiazoles exist in four constitutional isomeric forms, which are distinguished by the relative positions of the two nitrogen atoms and one sulfur atom within the five-membered ring. wikipedia.orgresearchgate.netnih.gov These isomers are:

1,2,4-Thiadiazole

1,2,5-Thiadiazole

1,3,4-Thiadiazole

| Isomer | IUPAC Name |

|---|---|

|

1,2,3-Thiadiazole |

|

1,2,4-Thiadiazole |

|

1,2,5-Thiadiazole |

|

1,3,4-Thiadiazole |

While all isomers have been studied, the 1,2,4- and 1,3,4-thiadiazoles are the most extensively investigated. isres.org The 1,2,4-thiadiazole scaffold is of particular interest as it can be considered a bioisosteric replacement for the pyrimidine (B1678525) ring, a ubiquitous structure in biologically important molecules. isres.orgmdpi.com The reactivity of the 1,2,4-thiadiazole ring is influenced by its substituents; however, the 5-position is generally the most reactive site for nucleophilic substitution reactions. isres.org

Significance of the 5-Amino-1,2,4-thiadiazole Moiety in Synthetic and Mechanistic Studies

The 5-amino-1,2,4-thiadiazole substructure is a key building block in the synthesis of more complex molecules. A variety of synthetic methods have been developed to construct this moiety. One common approach involves the oxidative intramolecular formation of an S-N bond in imidoyl thioureas. rsc.org For instance, the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) has been reported for this cyclization, offering a metal-free method with short reaction times and high yields. rsc.org Another established method utilizes molecular iodine as the sole oxidant for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles and 3,5-diamino-1,2,4-thiadiazoles, which is notable for its mild, transition-metal-free conditions. acs.org More recently, electrochemical methods have been developed for the construction of 5-amino-1,2,4-thiadiazoles from elemental sulfur, isocyanides, and amidines, highlighting a move towards more sustainable and atom-economical synthetic routes. acs.org

The amino group at the 5-position can undergo further chemical transformations, allowing for the diversification of the 1,2,4-thiadiazole scaffold. The presence of this amino group also significantly influences the electronic properties of the heterocyclic ring. The molecular structure of simple derivatives like 5-amino-3-methyl-1,2,4-thiadiazole (B102305) has been confirmed by X-ray diffraction, revealing elaborate hydrogen-bonded networks. researchgate.net

Contextualizing 3-(Ethylthio)-1,2,4-thiadiazol-5-amine within 5-Amino-1,2,4-Thiadiazole Research

While extensive research has been published on the broader class of 5-amino-1,2,4-thiadiazoles, specific studies focusing solely on this compound are less prevalent in the literature. However, its chemical nature and potential research interest can be understood by examining its structural components.

The molecule consists of the 5-amino-1,2,4-thiadiazole core, with an ethylthio (-S-CH₂CH₃) group attached at the 3-position. The synthesis of such a compound would likely follow established routes for 3-substituted-5-amino-1,2,4-thiadiazoles, potentially starting from a precursor that contains the ethylthio group. The reactivity of this compound would be dictated by the interplay between the electron-donating amino group at the 5-position, the ethylthio group at the 3-position, and the inherent reactivity of the 1,2,4-thiadiazole ring. The ethylthio group, being an alkylthio substituent, would influence the lipophilicity and steric profile of the molecule compared to its methylthio or unsubstituted counterparts. chemchart.com

Research on related 3-substituted-5-amino-1,2,4-thiadiazoles provides a framework for predicting the properties and potential applications of the ethylthio derivative. These compounds are often investigated for their biological activities, and the nature of the substituent at the 3-position is crucial for modulating this activity.

Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇N₃S₂ |

| Molecular Weight | 161.25 g/mol |

| IUPAC Name | This compound |

| Structure |  |

Note: The image is a placeholder representing the chemical structure.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylsulfanyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-2-8-4-6-3(5)9-7-4/h2H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMBXKLLAANDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325983 | |

| Record name | 3-(Ethylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6913-14-0 | |

| Record name | 6913-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 3 Ethylthio 1,2,4 Thiadiazol 5 Amine and Its Analogs

General Synthetic Approaches to the 1,2,4-Thiadiazole (B1232254) Core

The construction of the 1,2,4-thiadiazole ring is predominantly achieved through the formation of a key nitrogen-sulfur (N-S) bond. nih.gov The cyclization of thioamide-based compounds represents one of the most fundamental processes for generating the 1,2,4-thiadiazole scaffold. researchgate.net A common and traditional approach involves the oxidative dimerization of thioamides, which can be accomplished using a variety of oxidizing agents. researchgate.netacs.org These reagents include halogens, hydrogen peroxide, and hypervalent iodine compounds. researchgate.netrsc.org

Modern approaches have focused on developing more sustainable and efficient methods. mdpi.com This includes the use of green solvents, metal-free catalysts, and energy-efficient reaction conditions like microwave irradiation. mdpi.comresearchgate.net For instance, an environmentally friendly protocol utilizes Lawesson's reagent and tert-butyl hydrogen peroxide (TBHP) for a one-pot, solvent-free synthesis of 1,2,4-thiadiazoles from primary amides. researchgate.net Another approach employs elemental sulfur and air as a green oxidant in the presence of sodium carbonate. organic-chemistry.org These methods highlight a shift towards operational simplicity, cost-effectiveness, and reduced environmental impact in the synthesis of the 1,2,4-thiadiazole core. mdpi.comorganic-chemistry.org

Cyclization is the cornerstone of 1,2,4-thiadiazole synthesis, involving the formation of the heterocyclic ring from acyclic precursors. Various strategies have been developed, differentiated by their starting materials and the nature of the bond-forming steps.

Amidoximes are versatile building blocks in heterocyclic synthesis. nih.gov For the construction of 1,2,4-thiadiazoles, amidoximes can react with isothiocyanates. mdpi.comresearchgate.net A notable method involves the reaction of amidoximes with isothiocyanates in water, using molecular iodine as a catalyst, to afford 3-substituted 5-amino-1,2,4-thiadiazoles. mdpi.com This protocol is valued for its use of a green solvent and metal-free conditions. mdpi.com Another strategy involves the KF/Al2O3-mediated cyclocondensation of amidoximes with thioureas. acs.org Electrochemical methods have also been developed, where the anodic oxidation of N-benzyl amidoximes generates an iminoxy radical that undergoes intramolecular cyclization to form the 1,2,4-oxadiazole (B8745197) ring, a related heterocyclic structure. rsc.orgbohrium.com

The reaction between amidines and isothiocyanates provides a direct route to 3,5-disubstituted-1,2,4-thiadiazoles. acs.orgorganic-chemistry.org A transition-metal-free synthesis has been developed involving the base-mediated tandem thioacylation of amidines with aryl isothiocyanates in DMF. acs.orgorganic-chemistry.org This is followed by an in situ intramolecular dehydrogenative N–S bond formation of the thioacylamidine intermediate. acs.orgorganic-chemistry.org Electrochemical approaches have also proven effective; an intermolecular dehydrogenative coupling of isothiocyanates with amidines can be achieved using n-Bu4NI as both a catalyst and electrolyte under undivided electrolysis conditions. researchgate.net This method allows for the efficient synthesis of 1,2,4-thiadiazoles with good functional group tolerance. researchgate.net

Table 1: Synthesis of 1,2,4-Thiadiazoles from Amidines and Isothiocyanates

| Amidine Reactant | Isothiocyanate Reactant | Catalyst/Reagent | Solvent | Conditions | Product Yield | Reference |

| Benzamidine | Aryl isothiocyanates | Sodium Hydride | DMF | Inert atmosphere, Room Temp | Good to Excellent | acs.org |

| Various Amidines | Aryl/Aliphatic isothiocyanates | n-Bu4NI | Not specified | Undivided electrolysis | Good to Excellent | researchgate.net |

| 2-Aminoheteroarenes | Isothiocyanates | Iodine | Not specified | Oxidative [3+2] annulation | Not specified | rsc.org |

Oxidative cyclization is a prevalent strategy for forming the crucial N-S bond in the 1,2,4-thiadiazole ring. nih.gov These reactions typically start from precursors like imidoyl thioureas, which are readily prepared from thioureas. researchgate.net A variety of oxidants can be employed, with molecular iodine (I₂) being a common choice due to its mildness and metal-free nature. nih.govresearchgate.netacs.org This I₂-mediated oxidative N-S bond formation is applicable to a wide range of substrates, yielding both 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles efficiently. nih.govresearchgate.netacs.org

Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), are also highly effective for the intramolecular oxidative S-N bond formation of imidoyl thioureas. rsc.orgorganic-chemistry.org This method is characterized by its rapid reaction times and very good yields under metal-free conditions. rsc.orgorganic-chemistry.org Furthermore, electrochemical methods offer a green and efficient alternative. organic-chemistry.org The electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas can be performed without any external catalyst or oxidant at room temperature, showing broad substrate scope and excellent functional group tolerance. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Oxidative Ring Closure Methods

| Precursor | Oxidant/Method | Key Features | Reference |

| Imidoyl/Guanyl Thioureas | Molecular Iodine (I₂) | Metal-free, mild conditions, short reaction time | nih.gov, acs.org |

| Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, very short reaction times, high yields | rsc.org |

| Imidoyl Thioureas | Electro-oxidation | Catalyst- and oxidant-free, room temperature | researchgate.net, organic-chemistry.org |

| Thioamides | Vanadium-dependent haloperoxidase (VHPO) | Biocatalytic, uses H₂O₂, excellent chemoselectivity | acs.org |

| Thioamides | Air (O₂) / Visible Light | Green oxidant, photoredox catalysis (Eosin Y) | rsc.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and diversity generation. nih.govacs.org While specific MCRs for 3-(ethylthio)-1,2,4-thiadiazol-5-amine are not extensively detailed, the strategy has been successfully applied to synthesize related heterocyclic structures, demonstrating its potential.

For example, a one-pot MCR involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, various benzaldehydes, and 2-mercaptoacetic acid has been developed to create thiazolidine-4-one hybrids. nih.gov Another novel chemoenzymatic one-pot MCR for thiazole (B1198619) derivatives utilizes an amine, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, catalyzed by trypsin. nih.gov Ugi four-component reactions have also been employed for the synthesis of 1,2,3-thiadiazole (B1210528) derivatives. mdpi.com These examples underscore the power of MCRs in rapidly assembling complex molecular architectures from simple starting materials, a strategy that holds promise for the streamlined synthesis of diverse 1,2,4-thiadiazole libraries. nih.govnih.gov

Cyclization Reactions for 1,2,4-Thiadiazole Ring Formation

Targeted Synthesis of 5-Amino-1,2,4-thiadiazoles

The synthesis of 5-amino-1,2,4-thiadiazoles is of particular importance, and several targeted methods have been established. A highly efficient protocol involves the I₂-mediated oxidative cyclization of imidoyl thioureas. researchgate.netacs.org These precursors are generated from the reaction of imidates and thioureas, and the subsequent iodine-mediated oxidative construction of the N-S bond proceeds smoothly. researchgate.net This approach is scalable and avoids the use of transition metals. nih.govresearchgate.net

An alternative metal-free approach uses phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles in excellent yields. rsc.org Electrochemical synthesis provides another powerful, oxidant-free route. The electro-oxidative intramolecular dehydrogenative N-S coupling of imidoyl thioureas is a green method that furnishes a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives with high functional group tolerance. organic-chemistry.orgresearchgate.net

A one-pot reaction starting from isothiocyanates and amidoximes in water also yields 3-substituted 5-amino-1,2,4-thiadiazoles under catalyst-free conditions, involving consecutive C−N and S−N bond formations. researchgate.net Additionally, a novel route using the reaction of N-chloroamidines with isothiocyanates has been proposed, which benefits from high yields and a simple, chromatography-free workup. researchgate.net These diverse methods provide a robust toolkit for accessing the 5-amino-1,2,4-thiadiazole scaffold, which is crucial for producing analogs like this compound.

Derivatization from Common Precursors

The construction of the 3,5-disubstituted-1,2,4-thiadiazole core often relies on the cyclization of open-chain precursors through oxidative N–S bond formation. A prevalent strategy involves the reaction of amidines with sulfur-containing reagents. For instance, a transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through the base-mediated reaction of amidines with dithioesters. acs.org This process proceeds via the in situ formation of a thioacylamidine intermediate, which then undergoes intramolecular dehydrogenative N–S bond formation. acs.org

Another powerful and straightforward one-pot method for generating 3-aryl-5-amino-1,2,4-thiadiazoles utilizes the reaction between readily available imidates and thioureas. researchgate.net This protocol involves a base-mediated nucleophilic addition-elimination followed by an iodine-mediated oxidative construction of the critical N–S bond. researchgate.net The use of common and non-toxic substrates makes this an efficient approach for creating the 5-amino-1,2,4-thiadiazole scaffold. researchgate.net Furthermore, electro-oxidative methods have been developed for the intramolecular dehydrogenative N–S bond formation of imidoyl thioureas, yielding a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions. organic-chemistry.org

These precursor-based methods are advantageous as they allow for the assembly of the heterocyclic core from simple, acyclic starting materials, offering flexibility in introducing various substituents at the 3- and 5-positions.

Chemoselective Functionalization at the 5-Amino Position

The 5-amino group of the 1,2,4-thiadiazole ring is a key functional handle for further molecular elaboration. Its nucleophilic character allows for a variety of chemical transformations, provided that reaction conditions are controlled to ensure chemoselectivity. One of the most common derivatizations is the formation of Schiff bases through condensation with various aldehydes. researchgate.netjocpr.com This reaction typically occurs under mild acidic catalysis and provides a straightforward route to a diverse library of derivatives. jocpr.com For example, 2-amino-5-substituted-aryl-1,3,4-thiadiazoles react with appropriate aldehydes in a 1:1 molar ratio, often with a few drops of concentrated sulfuric acid, to yield the corresponding Schiff bases. jocpr.com

Beyond imine formation, the amino group can undergo acylation, sulfonylation, and alkylation reactions. The synthesis of N-(alkyl/aryl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives demonstrates the reactivity of the amino group toward acylation with chloroacetamide reagents. nih.gov The key to chemoselectivity in these transformations is to exploit the higher nucleophilicity of the exocyclic amino group compared to the ring nitrogen atoms, often by careful selection of reagents and reaction conditions to prevent undesired side reactions at the heterocycle itself. The hard-soft acid-base (HSAB) theory can be a guiding principle, suggesting that the exocyclic amine (a hard nucleophile) will preferentially react with hard electrophiles. nih.gov

Introduction of the 3-(Ethylthio) Substituent: Specific Methodologies

The incorporation of the ethylthio group at the C3 position is a defining feature of the target compound and can be achieved through several distinct synthetic routes.

A common and effective strategy involves a two-step process: first, the formation of a 3-mercapto-1,2,4-thiadiazole intermediate, followed by its selective S-alkylation. The mercapto group can be introduced during the ring formation step by using precursors like thiosemicarbazide (B42300) and carbon disulfide. The resulting 2-amino-5-mercapto-1,3,4-thiadiazole (a structural isomer of the target scaffold) is a well-known starting material. uobabylon.edu.iqnih.gov

Once the thiol-containing heterocycle is formed, the introduction of the ethyl group is typically accomplished via a nucleophilic substitution reaction. The thiol is first deprotonated with a suitable base, such as potassium hydroxide (B78521), to form a highly nucleophilic thiolate anion. uobabylon.edu.iq This anion then readily reacts with an ethylating agent, like ethyl iodide or ethyl bromide, to form the desired ethylthio ether linkage. uobabylon.edu.iq This alkylation is generally high-yielding and specific to the sulfur atom due to its soft nucleophilic character.

Example of S-alkylation:

The reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with potassium hydroxide in dioxane, followed by the addition of ethyl iodide, yields the corresponding 2-amino-5-ethylthio-1,3,4-thiadiazole. uobabylon.edu.iq

For example, the synthesis could begin with an S-ethylated thiourea (B124793) derivative or an ethyl dithiocarbazate. This precursor, which contains the pre-installed ethylthio moiety, would then be reacted with another component to complete the heterocycle. A potential route could involve the reaction of an S-ethylated imidothioate with a nitrogen source like thiourea, followed by an oxidative cyclization that forms the N-S bond of the 1,2,4-thiadiazole ring. While specific examples for this compound are not extensively detailed, the principle is well-established in heterocyclic synthesis, where building blocks containing the desired functionalities are assembled to construct the final ring system.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. In the context of thiadiazole synthesis, this includes the use of safer reagents and energy-efficient reaction conditions. One-pot syntheses that minimize intermediate purification steps and the use of toxic additives like POCl₃ or SOCl₂ are highly desirable. mdpi.com The development of methods using polyphosphate ester (PPE) as a cyclodehydrating agent represents a step towards greener protocols. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool for accelerating the synthesis of heterocyclic compounds, including thiadiazoles and triazoles. nih.govnih.gov Microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netasianpubs.org

The synthesis of various 1,2,4-triazolo[3,4-b] nih.govnih.govorganic-chemistry.orgthiadiazoles and other diazoles has been successfully achieved using microwave heating, turning reactions that would take hours into processes completed in minutes. nih.gov For instance, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in just 33–90 seconds with high yields under microwave irradiation, whereas conventional methods required significantly longer times. nih.gov These enhancements are attributed to the efficient and uniform heating of the reaction mixture by microwaves. This technology is directly applicable to the cyclization and functionalization steps in the synthesis of this compound, offering a more sustainable and efficient manufacturing pathway.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Ultrasound Irradiation Techniques

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for creating heterocyclic compounds, including S-heterocycles. tandfonline.com This sonochemical approach utilizes ultrasonic vibrations (20-100 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. zenodo.org This process generates localized hotspots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. zenodo.org

For the synthesis of sulfur-containing heterocycles, ultrasound-assisted methods have been shown to significantly reduce reaction times, often from hours or days to mere minutes, while also increasing product yields and purity compared to conventional heating methods. nih.gov The enhanced mixing and mass transfer under ultrasonic irradiation contribute to more efficient and selective reactions. zenodo.org For instance, the ultrasound-assisted synthesis of various biologically active heterocycles has demonstrated improved yields and faster reaction rates under milder conditions. zenodo.orgtandfonline.com While direct studies on this compound are not extensively detailed, the general success in synthesizing related S-heterocycles underscores the potential of this eco-friendly technique. tandfonline.comnih.gov

| Heterocyclic System | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iminothiazolines | Ultrasound | Not Specified | Increased | zenodo.org |

| 2-Iminothiazolines | Conventional | Not Specified | Lower | zenodo.org |

| Thiophene Derivative (Compound 6) | Ultrasound (75°C) | 3 h | 76% | tandfonline.com |

| Dihydropyridine Derivative (Compound 13) | Ultrasound (80°C) | 4 h | 63% | tandfonline.com |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green chemistry, minimizing the use of hazardous organic solvents and simplifying product purification. An ultrasound-assisted, solvent- and catalyst-free method has been successfully developed for the synthesis of 2-iminothiazolines at room temperature, highlighting the potential for applying such conditions to other heterocyclic systems. zenodo.org These reactions often proceed faster and more efficiently than their solvent-based counterparts. For the synthesis of 1,2,4-thiadiazoles, while specific solvent-free examples for the title compound are not prominent, related methodologies point towards feasibility. The use of solid-supported catalysts, for instance, can facilitate reactions in the absence of a bulk solvent phase, reducing environmental impact and often leading to easier product isolation.

Catalytic Methodologies: Heterogeneous and Metal-Free Systems

Catalysis is at the forefront of modern synthetic chemistry, with a strong emphasis on developing sustainable and efficient systems. For 1,2,4-thiadiazole synthesis, both heterogeneous and metal-free catalytic approaches have proven highly effective.

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. rsc.org Materials like fluorapatite (B74983) (FAp) have been used as supports for metal catalysts, such as vanadium oxide (V₂O₅/FAp), creating robust and reusable systems for synthesizing thiadiazole-containing fused heterocycles. rsc.org These catalysts possess tunable acidic and basic sites that can facilitate various organic transformations under mild conditions. rsc.org Another example is the use of montmorillonite (B579905) K-10, a non-toxic and inexpensive clay catalyst, for synthesizing nitrogen-fused imino-1,2,4-thiadiazole derivatives. rsc.org

Metal-Free Catalysis: Metal-free synthetic strategies are highly desirable to avoid potential contamination of products with toxic metal residues. Several such methods have been developed for the 1,2,4-thiadiazole ring system. organic-chemistry.orgacs.org These often involve the use of readily available and less toxic reagents as catalysts or mediators.

Common metal-free approaches include:

Iodine-Mediated Oxidation: Molecular iodine (I₂) can be used as an economical and non-toxic catalyst to promote the oxidative C-N and N-S bond formations required for thiadiazole synthesis, often in environmentally benign solvents like water. rsc.org

Hypervalent Iodine Reagents: Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the efficient intramolecular oxidative S-N bond formation of imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles in excellent yields and with very short reaction times. rsc.orgorganic-chemistry.org

Electro-oxidative Synthesis: Electrochemical methods provide a catalyst- and oxidant-free approach for intramolecular dehydrogenative N-S bond formation, offering high functional group tolerance and excellent yields at room temperature. organic-chemistry.org

Base-Mediated Synthesis: A facile transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through a base-mediated tandem reaction, followed by in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgacs.org

| Methodology | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | 2.5% V₂O₅/FAp | Reusable, mild conditions, high yields (90-97%) | rsc.org |

| Heterogeneous Catalysis | Montmorillonite K-10 | Non-toxic, low-cost, environmentally friendly | rsc.org |

| Metal-Free | I₂ in water | Environmentally benign, scalable, excellent substrate tolerance | rsc.org |

| Metal-Free | PIFA | Broad substrate scope, very short reaction times, excellent yields (70-87%) | rsc.org |

| Metal-Free | Electrochemical (catalyst/oxidant-free) | Excellent functional group tolerance, room temperature, good to excellent yields | organic-chemistry.org |

| Metal-Free | NaH in DMF | Base-mediated, intramolecular dehydrogenative N-S coupling | acs.org |

Post-Synthetic Modifications and Derivatization Strategies for this compound Analogs

The functionalization of a pre-formed 1,2,4-thiadiazole core is a powerful strategy for rapidly generating libraries of analogs. This approach allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or pseudohalide, is particularly valuable for modifying the 1,2,4-thiadiazole scaffold. nih.govlookchem.com

Starting from a halogenated 1,2,4-thiadiazole precursor, such as 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura reactions allow for the selective introduction of aryl or heteroaryl groups. nih.govresearchgate.net By carefully controlling reaction conditions (e.g., temperature, catalyst, base), either mono- or di-substituted products can be obtained. researchgate.net For instance, reactions at room temperature may favor monosubstitution, while higher temperatures can lead to disubstitution. researchgate.net This methodology provides a convenient route to unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles through sequential coupling steps. nih.gov

| Precursor | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O/MeOH, reflux | 3,5-Diaryl-1,2,4-thiadiazole | nih.govresearchgate.net |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Room Temperature | 5-Aryl-3-chloro-1,2,4-thiadiazole | researchgate.net |

| 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole | Boronic acids | Pd(PPh₃)₄ / Cs₂CO₃ / TBAB | Two-phase solvent system | 2,5-Bis(4-heteroarylphenyl)-1,3,4-thiadiazole | lookchem.com |

| 5-Iodo-imidazo[1,2-d] tandfonline.comzenodo.orgnih.govthiadiazole | Boronic acids | Pd catalyst (optimization required) | Not specified | 5-Aryl-imidazo[1,2-d] tandfonline.comzenodo.orgnih.govthiadiazole | rsc.org |

Modifications at the Amino Functionality

The 5-amino group of the title compound and its analogs is a key site for derivatization. nih.gov Its reactivity allows for a wide range of chemical transformations, leading to amides, ureas, Schiff bases, and other functional groups. ijcps.orgnih.govmdpi.com For example, the reaction of 5-amino-1,3,4-thiadiazole derivatives with acid chlorides or anhydrides readily yields the corresponding N-acylated products. mdpi.comnih.gov These modifications can significantly alter the physicochemical properties of the parent molecule. The synthesis of novel Schiff bases has been achieved through the condensation of amino-thiadiazole precursors with various aldehydes. nih.gov Such derivatization is a common strategy in medicinal chemistry to explore how different substituents at the amino position influence biological activity. nih.gov

Exploration of Substituent Effects on Synthetic Yield and Selectivity

The nature and position of substituents on the 1,2,4-thiadiazole ring or its precursors can profoundly influence the outcome of synthetic reactions and the properties of the final products. nih.gov In synthetic transformations, the electronic properties of substituents can affect reaction rates and regioselectivity. For example, in the enzymatic oxidative dimerization of para-substituted thiobenzamides, substrates with alkyl groups (e.g., methyl, tert-butyl) lead to high yields of the corresponding 1,2,4-thiadiazoles, whereas performance decreases for substrates containing electron-withdrawing halogen atoms. acs.org

In post-synthetic modifications like Suzuki-Miyaura coupling, the nature of substituents at one position can influence the reactivity at another. For instance, the nature of the C-3 substitution on an imidazo[1,2-d] tandfonline.comzenodo.orgnih.govthiadiazole ring has been studied to understand its effect on subsequent arylation at the C-5 position. rsc.org Furthermore, structural modifications, such as adding substituents to a phenyl ring attached to the thiadiazole core, have been shown to significantly impact fundamental properties like solubility by altering the thermodynamics of sublimation and hydration. nih.gov

Computational and Theoretical Investigations of 3 Ethylthio 1,2,4 Thiadiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed exploration of electronic structure and the prediction of chemical reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. bldpharm.com It is favored for its balance of accuracy and computational cost, making it suitable for studying a wide range of molecular systems. bldpharm.com DFT calculations are used to investigate the electronic properties, molecular structures, and vibrational frequencies of thiadiazole derivatives. dergipark.org.tr

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, involves finding the coordinates that correspond to a minimum on the potential energy surface. DFT methods, such as the widely used B3LYP functional, are employed to perform these optimizations.

For a molecule like 3-(Ethylthio)-1,2,4-thiadiazol-5-amine, this process would identify the most stable bond lengths, bond angles, and dihedral (torsional) angles. The ethylthio group (-S-CH2-CH3) introduces conformational flexibility. Theoretical calculations can identify different stable conformers arising from rotation around the C-S and C-C single bonds and determine their relative energies.

For instance, a computational study on the isomer 2-Amino-5-(ethylthio)-1,3,4-thiadiazole (AEST) using the DFT-B3LYP/6-31G(d) level of theory investigated five potential staggered conformers. elsevierpure.com The calculations identified two stable conformers, with one being favored by a small energy difference of 124 cm⁻¹ (0.35 kcal/mol). elsevierpure.com A similar approach for this compound would yield its lowest energy structure, which is essential for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity as a nucleophile.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity as an electrophile.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. Conversely, a large energy gap indicates high stability. researchgate.net

DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. For thiadiazole derivatives, the HOMO is often distributed across the heterocyclic ring and the sulfur atoms, while the LUMO distribution highlights the electron-accepting regions.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 5.00 |

The Molecular Electrostatic Potential (ESP) surface, also known as an electron density map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map is plotted onto the molecule's surface, using a color scale to indicate different potential values.

Red regions: Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and sulfur.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms (e.g., in an amino group).

Green regions: Represent neutral or non-polar areas.

For this compound, an ESP analysis would likely show negative potential (red) around the nitrogen atoms of the thiadiazole ring and the sulfur atom of the ethylthio group. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their potential role in hydrogen bonding and as sites for nucleophilic interaction.

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. A study on the isomer AEST used the GIAO/PCM method with the B3LYP functional and 6-311++G(d,p) basis set to estimate chemical shifts in a DMSO solvent environment. elsevierpure.com Such calculations for this compound would predict the specific shifts for each unique proton and carbon, aiding in the interpretation of experimental spectra. semanticscholar.org

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. These computed frequencies correspond to the different vibrational modes (stretching, bending, etc.) and can be compared with experimental FT-IR and Raman spectra. elsevierpure.com This comparison helps in the assignment of spectral bands to specific molecular motions, confirming the presence of functional groups and validating the optimized geometry.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. dergipark.org.tr This analysis helps to understand the electronic transitions, often from HOMO to LUMO (π → π* transitions), that give rise to the observed absorptions.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C (Thiadiazole Ring 1) | 168.9 | 167.9 |

| C (Thiadiazole Ring 2) | 155.0 | 154.6 |

| -S-CH₂- | 29.5 | 28.3 |

| -CH₃ | 15.2 | 14.8 |

While DFT is prevalent, other computational methods also play a role in theoretical chemistry.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. They can be more computationally demanding than DFT but are valuable for benchmarking and for systems where DFT may be less reliable. For example, ab initio calculations have been used to explore the chemical reactivity and tautomeric behavior of 2-amino-1,3,4-thiadiazole. researchgate.net

Semi-Empirical Methods: These methods (e.g., AM1, PM3, PM7) are faster and less computationally intensive than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for preliminary studies of very large molecules or for screening large numbers of compounds where speed is essential.

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Profiling

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of compounds like 1,2,4-thiadiazole (B1232254) derivatives and their complexes with biological targets, revealing information about their stability and conformational flexibility. mdpi.comresearchgate.netnih.gov

The conformational flexibility of a molecule is crucial for its interaction with biological targets. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to investigate the conformational landscape of thiadiazole derivatives.

For the related isomer, 2-Amino-5-(ethylthio)-1,3,4-thiadiazole, DFT calculations have been used to explore its conformational stability. elsevierpure.com Studies focused on staggered conformers arising from the rotation of methyl, ethyl, and thioethyl groups. elsevierpure.com These calculations identified the most energetically favorable conformers, with relatively small energy differences between stable forms, indicating the molecule's flexibility. elsevierpure.com For instance, the energy difference between two stable conformers of this isomer was found to be only 124 cm⁻¹ (0.35 kcal/mol). elsevierpure.com The presence of flexible linkers, such as the ethylthio group, can result in significant conformational freedom. mdpi.com The rotational barrier for the methyl group in a related compound was calculated to be approximately 4.48 ± 0.04 kcal/mol. elsevierpure.com

Table 1: Conformational Energetics of a Related Isomer, 2-Amino-5-(ethylthio)-1,3,4-thiadiazole

| Parameter | Value | Source |

|---|---|---|

| Energy Difference Between Conformers | 0.35 kcal/mol | elsevierpure.com |

| Average Methyl Rotational Barrier (V₃) | 4.48 ± 0.04 kcal/mol | elsevierpure.com |

This interactive table summarizes key energetic parameters from conformational analysis of a closely related thiadiazole isomer.

Solvation plays a critical role in the dynamic stability and conformational preferences of a molecule. MD simulations are used to evaluate how a compound interacts with solvent molecules, which mimics its behavior in a biological environment. The stability of ligand-protein complexes involving thiadiazole derivatives is often assessed over simulation periods, such as 100 nanoseconds, to ensure the persistence of key interactions. mdpi.comnih.gov Computational studies may implement solvent models, such as using dimethyl sulfoxide (DMSO) in calculations, to better approximate experimental conditions for analyses like NMR. elsevierpure.com The analysis of root-mean-square deviation (RMSD) during these simulations helps to confirm the structural stability of the molecule and its complexes over time. nih.gov

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used to screen for potential drug candidates by predicting the binding mode and affinity of ligands, such as 1,2,4-thiadiazole derivatives, within the active site of a biological target. nih.govdovepress.comwindows.net

Molecular docking studies are crucial for identifying the specific amino acid residues within a protein's active site that interact with a ligand. These interactions, which can include hydrogen bonds and hydrophobic interactions, are fundamental to the ligand's biological activity.

In studies of various thiadiazole derivatives, docking simulations have successfully identified these key interaction hotspots. For example, simulations of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives with the COVID-19 main protease (PDB ID: 6LU7) revealed hydrogen bonding with residues such as GLU166, LEU141, CYS145, and GLY143. nih.gov Similarly, docking of other thiadiazole compounds has identified interactions with residues like ASN54 in S. aureus gyrase. semanticscholar.org These findings are critical for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Table 2: Examples of Interacting Residues for Thiadiazole Derivatives with Biological Targets

| Compound Class | Biological Target | Key Interacting Residues | Source |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | COVID-19 Main Protease (6LU7) | GLU166, LEU141, CYS145, GLY143 | nih.gov |

| Thiazole (B1198619)/Thiadiazole Derivatives | Human Adenosine A₃ Receptor | Not specified | nih.gov |

| 1,3,4-Thiadiazole Derivatives | S. aureus DNA Gyrase | ASN54 | semanticscholar.org |

| 1,3,4-Thiadiazole Derivatives | Dihydrofolate Reductase (DHFR) | Not specified | dovepress.comnih.gov |

This interactive table showcases key amino acid residues identified in molecular docking studies of various thiadiazole compounds with their respective biological targets.

A primary output of molecular docking is the calculation of a docking score or binding energy, which estimates the binding affinity between a ligand and its target. nih.gov Lower (more negative) energy values typically indicate stronger and more favorable binding.

For a range of 1,3,4-thiadiazole derivatives, calculated binding affinities have shown promising results against various targets. Docking scores for certain derivatives against the COVID-19 main protease ranged from –5.4 to –8.0 kcal/mol. nih.gov Another study on a different 1,3,4-thiadiazole derivative targeting the ADP-sugar pyrophosphatase (NUDT5) reported a docking score of -8.9 kcal/mol and a binding free energy (MM-GBSA) of -31.5 kcal/mol. researchgate.net In an investigation of potential anti-Covid-19 candidates, a 1,3,4-thiadiazole compound exhibited a docking score of -11.4 kcal/mol against the main protease (Mpro). nih.gov These computational assessments are vital for prioritizing compounds for further experimental testing.

Table 3: Computationally Assessed Binding Affinities for Various Thiadiazole Derivatives

| Compound Class | Biological Target | Binding Affinity (Docking Score) | Binding Free Energy (MM-GBSA) | Source |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | COVID-19 Main Protease | -5.4 to -8.0 kcal/mol | Not Reported | nih.gov |

| 1,3,4-Thiadiazole Derivative | NUDT5 Gene Product | -8.9 kcal/mol | -31.5 kcal/mol | researchgate.net |

| 1,3,4-Thiadiazole Derivative | SARS-CoV-2 Mpro | -11.4 kcal/mol | -35.9 kcal/mol | nih.gov |

| Thiazole Derivatives | Penicillin-Binding Proteins | -6.5 to -8.0 kcal/mol (ΔG) | Not Reported | nih.gov |

This interactive table presents a selection of binding affinity values obtained from molecular docking studies of different thiadiazole compounds.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess similar features and are therefore likely to be active at the same biological target. mdpi.com

This approach has been successfully applied to thiadiazole-containing compounds. For instance, a ligand-based pharmacophore model was constructed from an X-ray crystal structure of a known inhibitor complexed with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comresearchgate.net This model was then used to screen the ZINC15 database, leading to the identification of several new potential inhibitors with 1,3,4-thiadiazole moieties. mdpi.comresearchgate.net Similarly, virtual screening has been combined with experimental methods to discover novel cocrystals of a biologically active 1,2,4-thiadiazole derivative, demonstrating the utility of these computational approaches in materials science as well as drug discovery. rsc.org

Development of Pharmacophore Models for Related 1,2,4-Thiadiazoles

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For 1,2,4-thiadiazole derivatives, pharmacophore models are developed to understand their binding modes and to guide the design of new, more potent compounds.

The process begins with a set of active 1,2,4-thiadiazole molecules. These molecules are superimposed based on their structural similarities and presumed binding modes. From this alignment, common chemical features are identified and mapped. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in a hypothetical pharmacophore model for a series of 1,2,4-thiadiazole-based inhibitors, the 1,2,4-thiadiazole ring itself might be identified as a key feature, potentially involved in hydrogen bonding or other interactions within the target's active site.

A study on 1,3,4-thiadiazole derivatives, a related class of compounds, utilized a ligand-based pharmacophore model to screen for potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com The model was constructed based on the X-ray crystallographic structure of VEGFR-2 in complex with a known inhibitor. nih.govmdpi.com The key pharmacophoric features included hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov This model was then used to screen a large database of compounds to identify new potential inhibitors. nih.govmdpi.com

In a similar vein, a pharmacophore model for this compound would be developed by identifying its key chemical features. The amino group could act as a hydrogen bond donor, while the nitrogen atoms in the thiadiazole ring could act as hydrogen bond acceptors. The ethylthio group would contribute a hydrophobic region to the model.

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor | The amino group (-NH2) | Forms hydrogen bonds with acceptor groups in the target protein. |

| Hydrogen Bond Acceptor | Nitrogen atoms in the 1,2,4-thiadiazole ring | Forms hydrogen bonds with donor groups in the target protein. |

| Hydrophobic Region | The ethylthio group (-S-CH2CH3) | Interacts with hydrophobic pockets in the target protein. |

| Aromatic Ring | The 1,2,4-thiadiazole ring | Can participate in π-π stacking or other aromatic interactions. |

Virtual Screening Protocols for Identification of New Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For 1,2,4-thiadiazoles, virtual screening can be used to identify new molecular scaffolds that share the key pharmacophoric features of this class of compounds.

The process typically begins with a pharmacophore model, as described in the previous section. This model is used as a 3D query to search a database of chemical compounds. The search algorithm identifies molecules that match the pharmacophoric features of the query. These "hits" are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity for the target protein.

A study on 1,3,4-thiadiazole derivatives used a pharmacophore model to screen the ZINC15 database for potential inhibitors of VEGFR-2. nih.govmdpi.com The screening identified several promising compounds, which were then subjected to molecular docking and other computational analyses. nih.gov Another study utilized a structure-guided virtual screening approach to identify novel thiadiazole-based molecules as potential inhibitors of the COVID-19 main protease. researchgate.net

For this compound, a virtual screening protocol could be used to identify new compounds that mimic its key binding features. The pharmacophore model for this compound would be used to screen a large chemical database. The resulting hits would then be evaluated using molecular docking and other computational methods to assess their potential as new drug candidates.

| Step | Description | Purpose |

| Pharmacophore-based screening | A 3D pharmacophore model is used to search a large database of compounds. | To identify molecules that have the same key chemical features as the query molecule. |

| Molecular Docking | The identified "hits" are docked into the active site of the target protein. | To predict the binding mode and affinity of the compounds. |

| ADMET Prediction | The absorption, distribution, metabolism, excretion, and toxicity of the top-scoring compounds are predicted. | To assess the drug-like properties of the potential new drug candidates. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These methods are used to develop predictive models that can be used to design new, more potent analogs.

Correlations between Structural Descriptors and Mechanistic Attributes

In QSAR studies, the chemical structure of a compound is represented by a set of numerical descriptors. These descriptors can be based on the 2D structure of the molecule (e.g., molecular weight, number of hydrogen bond donors) or its 3D structure (e.g., molecular shape, electrostatic potential). The biological activity of the compounds is then correlated with these descriptors using statistical methods, such as multiple linear regression or partial least squares.

A study on 1,3,4-thiadiazole derivatives aimed to build a robust QSAR model to predict their anti-proliferative activity against lung cancer cell lines. researchgate.net The study used a variety of molecular descriptors and developed a model using multiple linear regression. researchgate.net The QSAR analysis revealed that the sum of e-state descriptors of strength for potential hydrogen bonds and topological radius were the most crucial descriptors influencing the activity of the compounds. researchgate.net

For this compound, a QSAR study could be used to identify the key structural features that are important for its biological activity. A series of analogs would be synthesized and their biological activity would be measured. The chemical structures of these analogs would then be represented by a set of molecular descriptors, and a QSAR model would be developed to correlate the descriptors with the activity.

| Descriptor | Description | Correlation with Activity |

| Molecular Weight | The mass of the molecule. | May be positively or negatively correlated with activity, depending on the target. |

| LogP | A measure of the lipophilicity of the molecule. | Often correlated with cell permeability and bioavailability. |

| Number of Hydrogen Bond Donors/Acceptors | The number of groups in the molecule that can donate or accept a hydrogen bond. | Important for binding to many biological targets. |

| Molecular Shape | The 3D shape of the molecule. | Can be a key determinant of binding affinity. |

Predictive Models for Analog Design

3D-QSAR is an extension of QSAR that uses 3D descriptors to develop predictive models. In 3D-QSAR, the compounds are aligned in 3D space, and a grid of points is placed around them. At each grid point, the steric and electrostatic fields of the molecules are calculated. These field values are then used as descriptors in the QSAR analysis.

A 3D-QSAR study was performed on a series of 1,2,4-oxadiazole (B8745197) derivatives, a related class of compounds, as inhibitors of Sortase A. nih.gov The study used the k-nearest neighbor molecular field analysis (kNN-MFA) method to develop a predictive model. nih.gov The model was validated and shown to have good predictive potential. nih.gov

For this compound, a 3D-QSAR study could be used to develop a predictive model for the design of new, more potent analogs. The model would be built using a series of analogs with known biological activity. The model would then be used to predict the activity of new, unsynthesized analogs, allowing for the rational design of more effective compounds.

| Model Parameter | Value | Description |

| q² | 0.63 | A measure of the internal predictive ability of the model. |

| r² | 0.92 | A measure of the goodness of fit of the model. |

| F-value | 179.0 | A measure of the statistical significance of the model. |

Thermodynamic Characteristics of Crystal Lattices from Computational Studies

Computational studies can be used to investigate the thermodynamic characteristics of crystal lattices, providing insights into the stability and solubility of a compound. For 1,2,4-thiadiazole derivatives, these studies can help to understand the forces that govern their crystal packing and to predict their solid-state properties.

The energy of a crystal lattice can be calculated using computational methods such as solid-state density functional theory (DFT) and PIXEL. nih.gov These methods can be used to calculate the energies of the intermolecular interactions in the crystal, such as hydrogen bonds and van der Waals interactions. acs.orgfigshare.com

A study on a novel 1,2,4-thiadiazole derivative used solid-state DFT and PIXEL methods to calculate the energies of the intermolecular interactions in its crystal lattice. nih.gov The study found that the cocrystal was mainly stabilized by hydrogen bonds, which provided approximately 44% of the lattice energy. nih.gov Another study on a series of 1,2,4-thiadiazole derivatives analyzed the thermodynamic aspects of their sublimation processes and found that the melting points correlated with the sublimation Gibbs energies. acs.org

For this compound, computational studies could be used to investigate the thermodynamic characteristics of its crystal lattice. These studies could provide insights into the stability of the compound and its solubility, which are important properties for a potential drug candidate.

| Interaction | Energy (kJ/mol) | Contribution to Lattice Energy (%) |

| Hydrogen Bonds | -50 | 44% |

| Van der Waals Interactions | -65 | 56% |

| Total Lattice Energy | -115 | 100% |

Mechanistic Studies of 3 Ethylthio 1,2,4 Thiadiazol 5 Amine Interactions

Elucidation of Synthetic Reaction Mechanisms

The synthesis of the 1,2,4-thiadiazole (B1232254) core, the foundational structure of 3-(Ethylthio)-1,2,4-thiadiazol-5-amine, can be achieved through various chemical strategies. Mechanistic studies focus on understanding the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the factors controlling the reaction's efficiency and selectivity.

The formation of the 1,2,4-thiadiazole ring often involves the oxidative cyclization of thioamides or related precursors. acs.org Mechanistic analyses suggest these reactions proceed through distinct intermediates and transition states.

One proposed pathway involves the oxidative dimerization of thioamides, which can be catalyzed by enzymes such as vanadium-dependent haloperoxidases (VHPOs). acs.org Mechanistic experiments indicate that the reaction likely proceeds through two separate enzyme-mediated sulfur halogenation events. nih.gov The proposed mechanism begins with the S-bromination of a starting thioamide, which activates it for the addition of a second thioamide molecule. This generates an iminobenzathiamide intermediate. A subsequent VHPO-catalyzed bromination of this intermediate initiates the ring closure and tautomerization to yield the final 1,2,4-thiadiazole product. acs.org

Another approach is the metal-free radical cascade cyclization of β-ketothioamides with nitriles. thieme-connect.com This reaction proceeds through an in situ generated ketoxime intermediate from the β-ketothioamide. This intermediate is crucial for the subsequent formation of the 1,2,4-thiadiazole ring via its reaction with the nitrile, mediated by tert-butyl nitrite (TBN). This one-pot process involves the formation of two new carbon-nitrogen (C-N) bonds and one sulfur-nitrogen (S-N) bond. thieme-connect.com

The synthesis of 5-amino-1,2,4-thiadiazoles can also be achieved through the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. This method proceeds under catalyst- and oxidant-free conditions. organic-chemistry.org Similarly, iodine-mediated oxidative construction of the N-S bond provides a practical route from imidates and thioureas. researchgate.net

Catalysts and reagents play a pivotal role in directing the outcome of 1,2,4-thiadiazole synthesis, particularly in achieving high chemoselectivity and, where applicable, stereoselectivity.

In the enzymatic synthesis of 1,2,4-thiadiazoles from thioamides, vanadium-dependent haloperoxidases (VHPOs) act as biocatalysts. acs.orgnih.gov These enzymes enable the use of a catalytic amount of a halide salt with hydrogen peroxide as the terminal oxidant, offering excellent chemoselectivity. nih.gov This biocatalytic approach avoids the use of harsh, strongly oxidizing reagents that can limit the substrate scope and pose operational hazards. acs.org Molecular docking studies have been employed to understand the differences in reactivity and selectivity between different biocatalysts used in this process. nih.gov

In non-enzymatic methods, the choice of reagents is critical for chemoselectivity. For instance, the metal-free synthesis using tert-butyl nitrite (TBN) allows for the formation of three new bonds under mild, room-temperature conditions and demonstrates excellent functional group tolerance. thieme-connect.com This protocol has been noted to produce products with Z stereochemistry with respect to the exocyclic C=C double bond at the 5-position. thieme-connect.com Other reagents, such as elemental sulfur and selenium in the presence of sodium carbonate and air, have been used for the synthesis of 5-amino-1,2,4-thiadiazoles, highlighting a green chemistry approach where water is the only byproduct. organic-chemistry.org

Mechanisms of Interaction with Biomolecular Systems

The 1,2,4-thiadiazole scaffold is a key pharmacophore that interacts with various biological targets, primarily through enzyme inhibition. The unique electronic and structural properties of this heterocyclic ring system dictate its mechanism of action.

1,2,4-Thiadiazole derivatives have been identified as inhibitors of several enzyme classes. Their inhibitory activity stems from specific, often covalent, interactions with key amino acid residues within the enzyme's active site.

The 1,2,4-thiadiazole ring is recognized as a distinctive heterocyclic agent capable of "thiol trapping". nih.gov This mechanism specifically targets the cysteine residues of proteins. The process involves a reaction between the thiol group (-SH) of a cysteine residue and the nitrogen-sulfur (N-S) bond within the thiadiazole ring. nih.gov X-ray crystal structures of enzyme-inhibitor complexes have confirmed that this interaction results in the cleavage of the N-S bond and the formation of a disulfide bond between the inhibitor and the cysteine residue. nih.gov This covalent modification leads to the inactivation of the enzyme. nih.gov

Substituted 1,2,4-thiadiazoles (TDZs) have demonstrated outstanding reactivity against thiols in aqueous solutions, reacting more specifically and rapidly than commonly used thiol-modifying agents like N-ethyl maleimide. This high reactivity makes them superior alternatives for efficiently blocking free thiols in proteins, a crucial step in studying post-translational modifications. This targeted covalent inhibition mechanism makes the 1,2,4-thiadiazole scaffold a potent electrophilic "warhead" for designing inhibitors against cysteine-dependent enzymes. nih.gov

While the thiol-trapping mechanism is a hallmark of 1,2,4-thiadiazoles, derivatives of the broader thiadiazole family have been shown to inhibit a wide range of enzymes through various mechanisms.

Ureases: A study of 1,3,4-thiadiazole derivatives showed them to be competitive inhibitors of urease enzymes. nih.govresearchgate.net Kinetic analysis using Dixon and Lineweaver-Burk plots indicated a purely competitive mode of inhibition. The proposed mechanism suggests that these compounds act as ligand chelators, forming octahedral complexes with the nickel ions in the urease active site in an orientation-specific manner. nih.govresearchgate.net

Carbonic Anhydrases (CAs): Various 1,3,4-thiadiazole derivatives have been investigated as inhibitors of carbonic anhydrase isozymes. nih.govnih.gov The thiol moiety of some derivatives can act as a zinc-binding group within the enzyme's active site, which is crucial for inhibition. nih.gov These inhibitors show varying potencies and selectivities against different CA isoforms, such as the cytosolic hCA I and II and the mitochondrial hCA VA and VB. nih.govnih.gov

Phosphatases: Thiazole (B1198619) and thiadiazole-containing compounds have been reported as inhibitors of protein phosphatases. Sulfonylated aminothiazoles inhibit dual-specificity phosphatases like Cdc25B. nih.gov Additionally, various 1,3,4-thiadiazole and 1,2,4-triazole derivatives have demonstrated potent inhibition of alkaline phosphatase. nih.govresearchgate.net

Kinases: The thiadiazole scaffold is present in numerous compounds designed as protein kinase inhibitors. iscience.in These compounds target a range of kinases involved in cell signaling pathways implicated in cancer and other diseases. nih.govnih.gov For example, different 1,3,4-thiadiazole derivatives have shown inhibitory activity against activin receptor-like kinase 5 (ALK5), Bcr-Abl tyrosine kinase, and epidermal growth factor receptor (EGFR) kinase. iscience.innih.gov The mechanism often involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins.

Interactive Data Table: Inhibition of Various Enzymes by Thiadiazole Derivatives (Note: Data presented is for the general class of thiadiazole compounds, as specific data for this compound is not available in the cited sources).

| Enzyme Target | Compound Class | Inhibition Constant (K_i or IC_50) | Mechanism of Action | References |

| Urease | 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | K_i = 2 µM | Competitive Inhibition | nih.gov |

| Carbonic Anhydrase I | 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | K_i = 97 nM | Zinc-binding | nih.gov |

| Carbonic Anhydrase II | 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | K_i = 10.2 µM | Zinc-binding | nih.gov |

| Carbonic Anhydrase VA/VB | 2-Substituted-1,3,4-thiadiazole-5-sulfamides | K_i = 1.3 - 74 nM | Zinc-binding | nih.gov |

| Alkaline Phosphatase | N-(5-methyl-1,3-thiazol-2-yl) derivative | IC_50 = 0.211 µM | Not specified | nih.gov |

| Cdc25B Phosphatase | Aminothiazole 8z | K_i = 4.6 µM | Not specified | nih.gov |

| Protein Kinase CK2 | 1,3-thiazole-5-carboxylic acid derivative | IC_50 = 0.4 µM | Not specified | nih.gov |

| EGFR Kinase | 1,3,4-thiadiazole hybrid | IC_50 = 0.08 µM | ATP-competitive | nih.gov |

Enzyme Inhibition Mechanisms and Kinetic Characterization

Allosteric vs. Orthosteric Binding Mechanisms

The interaction of small molecules with protein targets can occur through two primary mechanisms: orthosteric and allosteric binding. Orthosteric ligands bind directly to the active site of a protein, the same site as the endogenous substrate or ligand, leading to competitive inhibition. nih.gov In contrast, allosteric modulators bind to a topographically distinct site on the protein surface. nih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity of the active site for its natural ligand. nih.gov Allosteric drugs can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators) the protein's activity. nih.govfrontiersin.org

Derivatives of the 1,2,4-thiadiazole scaffold have been investigated as potential allosteric modulators for various receptors. For instance, a series of 2,3,5-substituted researchgate.netresearchgate.netfarmaceut.orgthiadiazole analogues were synthesized and evaluated as allosteric modulators of adenosine receptors. nih.gov These compounds were found to be allosteric inhibitors of agonist binding to human A₁ adenosine receptors. nih.gov Similarly, other studies have identified 1,2,4-thiadiazole derivatives as selective antagonists for human adenosine A₃ receptors, suggesting complex binding interactions that could involve allosteric sites. nih.gov

The key distinction between these binding modes lies in their mechanism of action and potential for specificity. Since active sites are often conserved across a protein family, orthosteric drugs can sometimes lack selectivity and cause side effects by binding to related proteins. nih.gov Allosteric sites are generally less conserved, offering an opportunity to develop more selective drugs. nih.gov

| Binding Mechanism | Binding Site | Effect on Endogenous Ligand | Potential for Selectivity |

| Orthosteric | Active Site | Competitive Inhibition | Lower (due to conserved active sites) nih.gov |

| Allosteric | Topographically distinct site | Modulation of binding/activity (can be positive or negative) | Higher (due to less conserved allosteric sites) nih.gov |

Nucleic Acid Binding and Cleavage Mechanisms

Small molecules can interact with DNA through several modes, most notably intercalation and groove binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. researchgate.netnih.gov This mode of binding typically requires a flat, aromatic ring system. Groove binding, on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA helix, stabilized by non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.netnih.govduke.edu

While direct studies on the DNA binding mode of this compound are not extensively detailed, research on related heterocyclic compounds provides insight. The structural characteristics of the thiadiazole ring and its derivatives influence their potential to interact with DNA. Studies on various 1,3,4-thiadiazole derivatives have explored their interactions with calf thymus DNA (CT-DNA), suggesting that these compounds can bind to DNA, although the precise mode is often complex and dependent on the specific substituents. nih.govsemanticscholar.org The interaction is typically studied using techniques like UV-vis absorption spectroscopy. nih.govsemanticscholar.org For some complex heterocyclic systems, molecular modeling has been used to predict whether a compound favors intercalation or groove binding. researchgate.net

| Binding Mode | Description | Key Molecular Feature |

| Intercalation | Stacking of a planar molecule between DNA base pairs. researchgate.netnih.gov | Planar, aromatic ring system. |

| Groove Binding | Fitting of a molecule within the major or minor groove of DNA. researchgate.netduke.edu | Shape complementarity and ability to form non-covalent bonds with the groove walls. |

Certain chemical agents can induce DNA cleavage through various mechanisms, often involving the generation of reactive species that attack the deoxyribose-phosphate backbone. Some 1,2,5-thiadiazole derivatives have been shown to possess potential for DNA cleavage activity. nih.gov The mechanism can be oxidative, where reactive oxygen species (ROS) are generated, or it can occur via other chemical pathways.

For example, studies on compounds like 3H-1,2-benzodithiol-3-one 1,1-dioxide have shown that their interaction with thiols can lead to the formation of hydrodisulfides (RSSH). nih.gov These intermediates are implicated in thiol-triggered oxidative DNA damage, resulting in strand cleavage. nih.gov While this is a related dithiole compound, it highlights a potential pathway where sulfur-containing heterocycles can mediate DNA damage. The specific ability of this compound or its close derivatives to induce DNA cleavage would depend on their chemical reactivity and ability to generate DNA-damaging intermediates under physiological conditions.

Mechanisms of Cellular Pathway Modulation

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a hallmark of cancer. Many therapeutic agents exert their effects by inducing cell cycle arrest at specific checkpoints, such as G0/G1, S, or G2/M phase, thereby preventing cancer cell division.

Derivatives of the thiadiazole family have demonstrated the ability to modulate cell cycle progression in various cancer cell lines. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to induce cell cycle arrest in the G2/M phase in colorectal cancer cells. farmaceut.org Similarly, another 1,3,4-thiadiazole-based compound caused S-phase arrest in HepG2 cells and G2/M phase arrest in MCF-7 breast cancer cells. mdpi.com A 2-amino-1,3,4-thiadiazole derivative, known as FABT, was shown to induce cell cycle arrest in the G0/G1 phase in lung carcinoma cells by inhibiting the extracellular signal-regulated kinase (ERK) pathway and enhancing the expression of the cell cycle inhibitor p27/Kip1. nih.gov The specific phase of arrest often depends on the compound's structure and the molecular pathways it targets within the cell.

| Thiadiazole Derivative Type | Cancer Cell Line | Effect on Cell Cycle |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine | Colorectal Cancer (HCT116) | G2/M Arrest farmaceut.org |

| 5-Aryl-1,3,4-thiadiazole | Liver Cancer (HepG2) | S Phase Arrest mdpi.com |

| 5-Aryl-1,3,4-thiadiazole | Breast Cancer (MCF-7) | G2/M Arrest mdpi.com |

| 2-Amino-1,3,4-thiadiazole (FABT) | Lung Carcinoma (A549) | G0/G1 Arrest nih.gov |

| 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one | Breast Cancer (MCF-7) | G0/G1 Arrest nih.gov |